1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one

Organic Synthesis Alkylation Leaving Group Reactivity

This 1-(2-Bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS 103784-03-8) is a critical building block with a reactive bromoethyl handle for synthesis. It serves as the definitive reference standard for Flibanserin Impurity B, essential for method validation and ANDA filings. Using analogs risks process failure. Procure this exact compound for reliable alkylation steps and regulatory compliance.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS No. 103784-03-8
Cat. No. B1600682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one
CAS103784-03-8
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)N2CCBr
InChIInChI=1S/C9H9BrN2O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,5-6H2,(H,11,13)
InChIKeyKDJVKIGAWRJSJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one (CAS 103784-03-8): A Key Intermediate and Impurity Standard for Flibanserin


1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one (CAS 103784-03-8) is a benzimidazolone derivative with the molecular formula C9H9BrN2O and a molecular weight of 241.08 g/mol . It is characterized by a bromoethyl substituent at the N-1 position of the 2-benzimidazolone core, which provides a reactive handle for further synthetic elaboration . This compound is not a final drug product but a critical chemical building block and a regulatory-defined impurity reference standard, specifically identified as Flibanserin Impurity B or Impurity 2 [1][2].

1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one: Why Generic Substitution is High-Risk in Regulated Synthetic Routes


Substituting 1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one with a close analog, such as the 2-chloroethyl derivative (CAS 52548-84-2), is not straightforward and carries significant risk in regulated applications. In drug synthesis, the specific halogen leaving group dictates the reaction kinetics and selectivity of alkylation steps; changing from bromine to chlorine can drastically alter reaction rates and yields, leading to process failure or the formation of new, uncharacterized impurities . In quality control, the use of the exact impurity standard is non-negotiable for method validation and regulatory filing. An analog cannot serve as a reference standard for the detection and quantification of Flibanserin Impurity B, as it would lack the required specificity and accuracy defined by pharmacopeial guidelines [1].

1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one: A Quantitative Evidence Guide for Selection and Procurement


Comparative Reactivity: Bromoethyl vs. Chloroethyl Substituent for Alkylation Efficiency

The presence of a bromoethyl group in 1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one (CAS 103784-03-8) provides a superior leaving group for nucleophilic substitution reactions compared to its direct chloroethyl analog, N-(2-Chloroethyl)-2-benzimidazolone (CAS 52548-84-2) . In alkylation reactions, bromine is a better leaving group than chlorine, which is a well-established principle in organic chemistry [1]. This difference translates to faster and more efficient reactions under milder conditions when using the bromoethyl derivative.

Organic Synthesis Alkylation Leaving Group Reactivity

Defined Role as a Regulatory-Required Impurity Standard in Flibanserin Manufacturing

1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one is specifically designated as 'Flibanserin Impurity 2' and 'Flibanserin Impurity B' [1][2]. This is a critical, regulated impurity standard for the quality control of Flibanserin, a drug used to treat hypoactive sexual desire disorder. The compound is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Unlike a general research chemical, this product can be traced against pharmacopeial standards (USP or EP) based on feasibility [1].

Pharmaceutical Analysis Quality Control Impurity Profiling

Anticancer Potential: Class-Level Evidence for Benzimidazole Derivatives Containing the 2-Bromoethyl Motif

While direct, head-to-head in vitro or in vivo data for 1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one is absent from public literature, class-level evidence supports the exploration of 2-bromoethyl benzimidazole derivatives as potential anticancer agents. A study evaluated a series of substituted 1-(2-bromoethyl)-2-(1-hydrazinylidene or ethylidene)-1H-benzimidazoles for anticancer activity at the NCI [1]. Among them, a derivative (3e) showed notable growth inhibition at a 10 µM single dose across all 60 human cancer cell lines tested, with a GI50 value of 0.19 µM against the HOP-92 non-small cell lung cancer cell line [1]. This suggests that the bromoethyl group, when incorporated into a benzimidazole scaffold, can contribute to potent anticancer activity.

Anticancer Drug Discovery Medicinal Chemistry Benzimidazole Scaffold

1-(2-Bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one: Primary Applications in Pharmaceutical Development and QC


Synthesis of Flibanserin and Related Drug Candidates

This compound serves as a versatile alkylating agent for introducing a 2-(benzimidazol-2-on-1-yl)ethyl group. Its primary industrial use is as a key intermediate in the multi-step synthesis of Flibanserin and its structural analogs [1][2]. The reactive bromoethyl 'handle' allows for efficient coupling with various nucleophiles, making it a valuable building block in medicinal chemistry for exploring the structure-activity relationships (SAR) of this pharmacologically important class .

Regulated Impurity Standard for Flibanserin Quality Control

In the pharmaceutical industry, this compound is a critical reference standard, officially designated as Flibanserin Impurity B or Impurity 2 [1][2]. Quality control (QC) and analytical development laboratories require this specific chemical, often with a high level of characterization and certification, to develop and validate methods for detecting and quantifying this potential impurity in Flibanserin Active Pharmaceutical Ingredient (API) and finished drug products, as mandated by regulatory bodies for Abbreviated New Drug Applications (ANDAs) [2].

Medicinal Chemistry: Development of Novel Anticancer Agents

As a benzimidazolone derivative with a reactive 2-bromoethyl group, this compound is a promising starting material or intermediate for generating libraries of novel compounds for biological screening. Class-level evidence indicates that 2-bromoethyl-substituted benzimidazoles can exhibit significant in vitro anticancer activity, with some analogs demonstrating potent growth inhibition (GI50 = 0.19 µM) against specific cancer cell lines [3]. This supports its procurement for early-stage drug discovery programs targeting oncology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-bromoethyl)-1,3-dihydro-2H-Benzimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.